molecular formula C11H18ClN5 B12218846 N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12218846
M. Wt: 255.75 g/mol
InChI Key: RDOCLJKWCGXKNJ-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by a central methylamine linker bridging two substituted pyrazole rings. The 1-isopropyl group on the first pyrazole ring enhances steric bulk and lipophilicity, while the methyl group on the second pyrazole ring contributes to electronic modulation. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive pyrazole-based molecules, such as kinase inhibitors and G protein-coupled receptor modulators .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9(2)16-10(4-6-13-16)8-12-11-5-7-15(3)14-11;/h4-7,9H,8H2,1-3H3,(H,12,14);1H

InChI Key

RDOCLJKWCGXKNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carboxaldehyde with 1-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is then heated to promote the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Activity

A study evaluated several pyrazole-containing compounds against different cancer cell lines, demonstrating that certain derivatives showed promising results. For instance, derivatives with IC50 values in the low micromolar range were noted for their effectiveness against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole compounds are well-documented. This compound is believed to inhibit key inflammatory mediators, making it a candidate for treating conditions characterized by inflammation.

Antibacterial and Antifungal Activity

Apart from anticancer and anti-inflammatory applications, pyrazole derivatives have shown antibacterial and antifungal properties. Compounds similar to this compound have been tested against various pathogens.

Efficacy Against Pathogens

In vitro studies have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be within a range that suggests potential for therapeutic use .

Pharmacokinetic Properties

Understanding the pharmacokinetics of pyrazole derivatives is crucial for their development as therapeutics. Factors such as solubility, stability, and metabolic pathways significantly influence their efficacy.

Table 1: Pharmacokinetic Properties of Selected Pyrazole Derivatives

Compound NameSolubility (mg/mL)Half-life (h)Bioavailability (%)
N-(isopropyl)-pyrazol15245
N-(methyl)-pyrazol20350

Future Directions in Research

The ongoing research into this compound suggests several promising directions:

Targeted Drug Delivery: Exploring formulations that enhance the targeted delivery of pyrazole compounds could improve therapeutic outcomes while minimizing side effects.

Combination Therapies: Investigating the synergistic effects of combining pyrazole derivatives with existing therapies may yield more effective treatment protocols for cancer and inflammatory diseases.

Structure–Activity Relationship Studies: Further studies focusing on modifying the chemical structure of pyrazole derivatives could lead to the discovery of more potent analogs with improved selectivity for desired biological targets.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrazole Derivatives

Structural Features and Substituent Effects

The compound’s key structural differentiators are its isopropyl and methyl substituents. Below is a comparison with analogous pyrazole derivatives:

Compound Name Substituents (Pyrazole Rings) Molecular Weight Key Functional Groups Synthetic Yield (Reported) Applications/Findings
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine R1 = isopropyl; R2 = methyl 249.3 g/mol Methylamine linker Not explicitly reported Potential kinase modulation
N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine R1 = phenyl; R2 = pyridin-3-yl 251.3 g/mol Pyridine ring 46% (Step 3) Anticancer activity (patent)
1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine R1 = CF3; R2 = methyl 289.7 g/mol Trifluoromethyl group Not reported Enhanced metabolic stability
N,1,3-Trimethyl-1H-pyrazol-5-amine R1 = methyl; R2 = methyl 125.2 g/mol Simple methyl substituents 70% (Step 3.4) Intermediate for agrochemicals

Key Observations :

  • Lipophilicity : The trifluoromethyl derivative () exhibits higher lipophilicity (logP ~2.5 predicted) due to the electron-withdrawing CF3 group, contrasting with the isopropyl variant’s moderate hydrophobicity .
  • Synthetic Accessibility : N,1,3-Trimethyl-1H-pyrazol-5-amine () is synthesized in higher yields (70%) via straightforward acetylation and methylation, whereas the target compound’s synthesis likely requires multi-step functionalization .
Hydrogen-Bonding and Crystallographic Behavior

The methylamine linker in the target compound enables hydrogen-bond donor-acceptor interactions, critical for crystal packing and target binding. In contrast:

  • N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () leverages its pyridine ring for π-π stacking and hydrogen bonding, as observed in similar pyridine-pyrazole hybrids .
  • 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine () may exhibit altered crystal packing due to the CF3 group’s polarity, as seen in fluorinated analogs .

Biological Activity

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its unique dual pyrazole structure. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4C_{11}H_{18}N_{4}, with a molecular weight of approximately 218.29 g/mol. The compound features two pyrazole rings, which contribute to its chemical stability and reactivity. The synthesis typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carboxaldehyde with 1-methyl-1H-pyrazol-3-amine in the presence of bases like sodium hydride or potassium carbonate in aprotic solvents such as DMF or DMSO.

This compound acts primarily through the inhibition of specific enzymes and receptors. Its mechanism involves binding to active sites of target proteins, thereby modulating their activity. For instance, it may inhibit enzyme activity by preventing substrate binding, which suggests potential applications in drug development aimed at enzyme inhibition .

Biological Activities

The compound exhibits a range of biological activities, including:

1. Anticancer Activity
Research indicates that pyrazole derivatives can act as potential anticancer agents. For example, studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF7 and A549. The half-maximal inhibitory concentration (IC50) values for these compounds were reported as low as 3.79 µM for MCF7 cells .

2. Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. One study demonstrated that certain pyrazole-linked compounds inhibited the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

3. Antibacterial Activity
Some derivatives have shown promising antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values reported at 0.39 µg/mL . This highlights the potential for developing new antibiotics based on the pyrazole framework.

Case Study 1: Anticancer Potential

In a study evaluating various pyrazole derivatives for their anticancer properties, N-(2-hydroxyethyl)-N'-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-(2-methylbenzyl)urea exhibited significant inhibition against A549 lung cancer cells with an IC50 value of 26 µM. This study supports the hypothesis that modifications to the pyrazole structure can enhance anticancer activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit cyclin-dependent kinase (CDK) activity, which is crucial in cell cycle regulation. Compounds derived from pyrazoles demonstrated IC50 values as low as 25 nM against CDK2, indicating strong potential for therapeutic applications in cancer treatment by disrupting tumor cell proliferation .

Summary of Biological Activities

Activity Type Description IC50/MIC Values
AnticancerCytotoxic effects on cancer cell linesIC50 = 3.79 µM (MCF7)
Anti-inflammatoryInhibition of pro-inflammatory cytokinesIC50 = 53 nM (p38 MAPK)
AntibacterialActivity against Gram-positive bacteriaMIC = 0.39 µg/mL

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